molecular formula C18H11ClF3NO2 B11944244 5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide CAS No. 618400-57-0

5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide

Cat. No.: B11944244
CAS No.: 618400-57-0
M. Wt: 365.7 g/mol
InChI Key: SUUAJCNPOPXZAR-UHFFFAOYSA-N
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Description

Molecular Structure and Properties The compound 5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide (molecular formula: C₂₀H₁₃ClF₃NO₂; monoisotopic mass: 391.058 Da) is a furan-2-carboxamide derivative featuring two distinct aromatic substituents: a 2-chlorophenyl group attached to the furan ring and a 3-(trifluoromethyl)phenyl group linked via the amide nitrogen . The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, while the 2-chlorophenyl moiety introduces steric and electronic effects that influence molecular interactions. This compound’s stereochemical configuration (e.g., E/Z isomerism in related acrylamide derivatives) may further modulate its physicochemical and biological properties .

Properties

CAS No.

618400-57-0

Molecular Formula

C18H11ClF3NO2

Molecular Weight

365.7 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H11ClF3NO2/c19-14-7-2-1-6-13(14)15-8-9-16(25-15)17(24)23-12-5-3-4-11(10-12)18(20,21)22/h1-10H,(H,23,24)

InChI Key

SUUAJCNPOPXZAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the 2-chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Attachment of the N-(3-(trifluoromethyl)phenyl) group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation could lead to the formation of furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Activity: The compound may exhibit various biological activities, including antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Polymer Science: Applications in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name (CID or Source) Substituents on Furan/Amide Positions Molecular Formula Molecular Weight (Da) Key Structural Features
Target Compound () 5-(2-Cl-Ph), N-(3-CF₃-Ph) C₂₀H₁₃ClF₃NO₂ 391.773 -CF₃ (electron-withdrawing), 2-Cl (ortho-substitution on phenyl)
5-(2-Cl-Ph)-N-(3-Cl-Ph) (CID 4493813, ) 5-(2-Cl-Ph), N-(3-Cl-Ph) C₁₇H₁₁Cl₂NO₂ 352.18 Dual chloro substituents (no -CF₃); simpler structure with reduced lipophilicity
5-(3-Cl-Ph)-N-(4-diethylamino-Ph) () 5-(3-Cl-Ph), N-(4-(Et₂N)-Ph) C₂₁H₂₁ClN₂O₂ 376.86 -N(Et)₂ (electron-donating, enhances solubility); 3-Cl meta-substitution
5-Nitro-N-(3-CF₃-Ph) () 5-NO₂ (on furan), N-(3-CF₃-Ph) C₁₂H₇F₃N₂O₄ 300.19 Nitro group increases electrophilicity; potential reactivity in redox environments
5-(3-Cl-Ph)-6-Cl-Furopyridine () Furo[2,3-b]pyridine core with 3-Cl-Ph and 4-F-Ph C₂₃H₁₆ClFN₂O₂ 422.84 Heterocyclic pyridine ring; enhanced rigidity and potential π-π stacking interactions

Key Observations:

Electron Effects : The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to -Cl or -N(Et)₂ analogs .

Substituent Position : Ortho-substitution (2-Cl) on the phenyl ring (target compound) may sterically hinder binding interactions compared to meta-substituted analogs (e.g., CID 4493813) .

Solubility and Lipophilicity:

  • The target compound’s -CF₃ group increases logP (predicted ~3.8) compared to CID 4493813 (logP ~3.2), suggesting higher membrane permeability .
  • The nitro-substituted analog () has reduced solubility due to its electron-deficient aromatic system.

Bioactivity Insights:

  • The diethylamino-substituted analog () may exhibit improved aqueous solubility, making it suitable for pharmaceutical formulations .

Stability and Reactivity:

  • The -CF₃ group resists hydrolysis under physiological conditions, whereas nitro-substituted analogs () may undergo reduction in vivo .

Data Tables

Table 1: Substituent Effects on Key Properties

Substituent Electronic Nature Impact on Solubility Metabolic Stability
-CF₃ () Electron-withdrawing ↓ Aqueous solubility ↑ (resists oxidation)
-Cl () Mildly withdrawing Moderate Moderate
-N(Et)₂ () Electron-donating ↑ Aqueous solubility ↓ (prone to N-dealkylation)

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